molecular formula C17H16N2O4 B5755124 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione

Numéro de catalogue B5755124
Poids moléculaire: 312.32 g/mol
Clé InChI: QRYNWYNTSUWUDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione, also known as BQ-123, is a peptide antagonist of the endothelin-1 receptor. It was first synthesized in 1992 by the research group of Timothy W. Davenport at SmithKline Beecham Pharmaceuticals. Since then, BQ-123 has been extensively studied for its potential therapeutic applications in various diseases related to endothelin-1, such as hypertension, pulmonary arterial hypertension, and cancer.

Mécanisme D'action

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione is a selective antagonist of the endothelin-1 receptor subtype A (ETA receptor), which is mainly expressed in vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. This compound binds to the ETA receptor with high affinity and blocks the binding of endothelin-1, thereby inhibiting its downstream signaling pathways, such as phospholipase C (PLC), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK). By blocking the ETA receptor, this compound can reduce vascular tone, cell proliferation, and inflammation, and improve tissue perfusion and oxygenation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound can reduce endothelin-1-induced vasoconstriction in isolated vessels from various species, such as rat, rabbit, and human. This compound can also inhibit endothelin-1-induced cell proliferation and migration in cultured cells, such as smooth muscle cells, endothelial cells, and cancer cells. In addition, this compound can improve tissue perfusion and oxygenation in animal models of ischemia-reperfusion injury, stroke, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the ETA receptor, which allows for specific inhibition of endothelin-1 signaling. Another advantage is its stability and solubility in aqueous solutions, which facilitates its use in various assays and experiments. However, one limitation is its relatively high cost and limited availability, which may restrict its use in large-scale studies. Another limitation is its potential off-target effects on other receptors or enzymes, which may complicate the interpretation of the results.

Orientations Futures

There are several future directions for the research on 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione. One direction is to explore its therapeutic potential in various diseases related to endothelin-1, such as hypertension, pulmonary arterial hypertension, and cancer. Another direction is to develop new derivatives or analogs of this compound with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. A third direction is to investigate the molecular mechanisms underlying the effects of this compound on endothelin-1 signaling, such as the interaction with other proteins or pathways. Overall, the research on this compound has provided valuable insights into the role of endothelin-1 in various physiological and pathological processes, and has opened up new avenues for the development of novel therapies.

Méthodes De Synthèse

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The first step is to attach the amino acid residues to a solid support, such as polystyrene beads. The amino acids are then coupled together using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as N-methylmorpholine (NMM). After each coupling step, the unreacted amino groups are capped with acetic anhydride to prevent unwanted side reactions. The peptide chain is then deprotected and cleaved from the solid support using a mixture of trifluoroacetic acid (TFA), water, and scavengers, such as thioanisole and ethanedithiol. The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized using analytical techniques, such as mass spectrometry and amino acid analysis.

Applications De Recherche Scientifique

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been widely used as a tool compound in scientific research to investigate the role of endothelin-1 in various physiological and pathological processes. For example, this compound has been used to study the effects of endothelin-1 on vascular tone, cardiac function, renal function, and neural function. This compound has also been used to investigate the involvement of endothelin-1 in cancer progression and metastasis. In addition, this compound has been used to develop new therapies for diseases related to endothelin-1, such as hypertension and pulmonary arterial hypertension.

Propriétés

IUPAC Name

1-ethoxy-4-phenylmethoxyquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-18-14-10-6-7-11-15(14)19(17(21)16(18)20)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYNWYNTSUWUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.